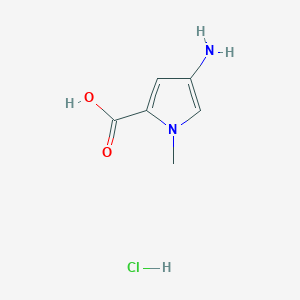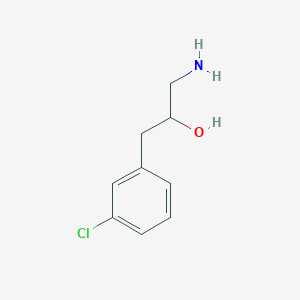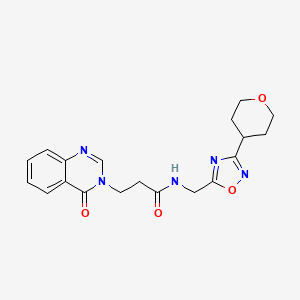![molecular formula C9H18ClNO3 B2749588 (3R,4S)-1-Oxa-9-azaspiro[5.5]undecane-3,4-diol;hydrochloride CAS No. 2413847-61-5](/img/structure/B2749588.png)
(3R,4S)-1-Oxa-9-azaspiro[5.5]undecane-3,4-diol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3R,4S)-1-Oxa-9-azaspiro[5.5]undecane-3,4-diol;hydrochloride” is a chemical compound with the CAS Number: 2377004-59-4 . It has a molecular weight of 223.7 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO3.ClH/c11-7-5-9(10-6-8(7)12)1-3-13-4-2-9;/h7-8,10-12H,1-6H2;1H/t7-,8+;/m0./s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Scientific Research Applications
CCR8 Antagonists
Compounds including derivatives of 3,9-diazaspiro[5.5]undecane, such as (3R,4S)-1-Oxa-9-azaspiro[5.5]undecane-3,4-diol;hydrochloride, are identified as CCR8 antagonists. They are useful in treating chemokine-mediated diseases, especially respiratory diseases including asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Synthetic Approaches and Biological Activities
The mentioned compound is part of a group of compounds found in natural or synthetic products with significant biological activities. These compounds, due to their potential applications and the novelty of their skeletons, represent challenging targets for chemical synthesis (Sinibaldi & Canet, 2008).
Conversion into Oxime Derivatives
Research on converting ketones of heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives has been conducted. This includes studies on compounds such as 3,9-diazaspiro[5.5]undecane derivatives (Rahman et al., 2013).
Antibacterial Agents
Derivatives of 1-oxa-9-azaspiro[5.5]undecane, including the specific compound , have been used in synthesizing derivatives of ciprofloxacin, an antibiotic. These derivatives have been tested against various bacterial strains, showing distinct activity against certain strains (Lukin et al., 2022).
Stereochemical Studies
Studies have also focused on stereochemical aspects, such as the study of stereoelectronic effects in compounds like 1-oxa-7-thiaspiro[5.5]undecane. These studies help understand the configuration and conformation of such compounds (Deslongchamps et al., 1981).
Electrocatalytic Oxidation
The compound's derivatives have been used in electrocatalytic oxidation processes, such as the electrochemical lactonization of diols on a chiral 1-azaspiro[5.5]undecane N-oxyl radical mediator-modified electrode. This process yielded optically active lactones (Kashiwagi et al., 2003).
Antihypertensive Screening
In the field of cardiovascular research, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, including the compound , have been prepared for antihypertensive screening, showing significant activity against high blood pressure (Clark et al., 1983).
Safety and Hazards
properties
IUPAC Name |
(3R,4S)-1-oxa-9-azaspiro[5.5]undecane-3,4-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c11-7-5-9(13-6-8(7)12)1-3-10-4-2-9;/h7-8,10-12H,1-6H2;1H/t7-,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVMOZFWYNSVBM-KZYPOYLOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(C(CO2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC12C[C@@H]([C@@H](CO2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole](/img/structure/B2749508.png)
![N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide](/img/structure/B2749509.png)
![Methyl 2-[(morpholine-4-carbonyl)amino]benzoate](/img/structure/B2749512.png)
![[2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2749514.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2749515.png)
![N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2749518.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B2749522.png)
![ethyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2749523.png)



